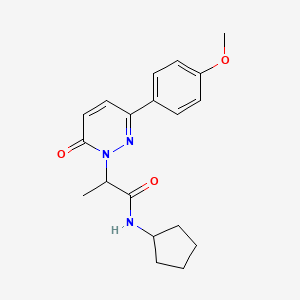

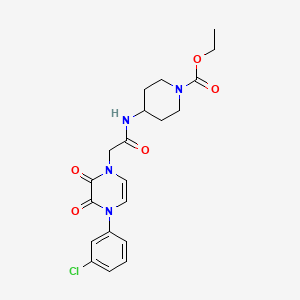

![molecular formula C20H19ClFN3O B2885461 8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189457-87-1](/img/structure/B2885461.png)

8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Compounds related to "8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have shown promise in anticancer activity. The synthesis and evaluation of novel spirocyclic thiazolidin-4-ones, including triazaspiro[4.5]dec-8-ene benzylidine derivatives, highlighted their potential as epidermal growth factor receptor inhibitors with moderate antiproliferative activity against the MCF-7 cell line. This suggests a pathway for designing inhibitors targeting cancer cell proliferation (Fleita, Sakka, & Mohareb, 2013).

Anticonvulsant Activity

Derivatives of triazolo[4,3-a]pyrazines, synthesized from phenylacetonitriles, demonstrated potent anticonvulsant activity in rat models. This highlights the potential of similar compounds in treating seizure disorders, with specific derivatives showing significant effectiveness at low dosages (Kelley et al., 1995).

Receptor Targeting for Antipsychotic Effects

Research on 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-ones explored their utility in antipsychotic profiles through biochemical and behavioral pharmacological test models. These compounds show a reduced propensity for neurological side effects, indicating their potential as safer antipsychotic agents (Wise et al., 1985).

Anti-Angiogenic and Antitumor Activities

The investigation into azaspiro bicyclic hydantoin derivatives unveiled significant anti-proliferative effects against ovarian and osteosarcoma cells. Notably, certain derivatives exhibited the ability to inhibit tube formation in endothelial cells and downregulate VEGF secretion, which is pivotal in tumor angiogenesis and metastasis. This finding opens new avenues for cancer treatment strategies focusing on angiogenesis inhibition (Basappa et al., 2009).

Synthesis and Potential Biological Activity

The synthesis of new compounds, including triazolyl-substituted benzimidazo[1,2-a]quinolines, reveals the influence of structural modifications on biological activity. Certain compounds have shown potent cytostatic effects, particularly against colon cancer cells, highlighting the role of fluorine substitution in enhancing biological potency (Meščić Macan et al., 2019).

properties

IUPAC Name |

8-[(2-chloro-4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClFN3O/c21-17-12-16(22)7-6-15(17)13-25-10-8-20(9-11-25)23-18(19(26)24-20)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDOFLDTVFEDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Chloro-4-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-fluorophenyl)methanone](/img/structure/B2885378.png)

![N-(5-chloro-2-methoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2885380.png)

![2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B2885385.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2885386.png)

![2-(4-Chlorophenyl)-5-[2-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2885387.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2885393.png)